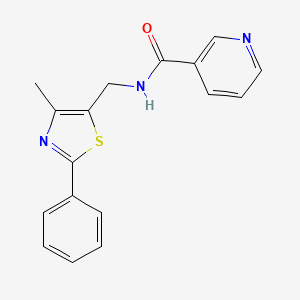

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide is a chemical compound that has been synthesized for various studies . It is a derivative of nicotinamide, which is the methylated amide of Nicotinamide (niacinamide, vitamin B3) . This compound is an endogenic substance that is produced in the liver when Nicotinamide is metabolized .

Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Wissenschaftliche Forschungsanwendungen

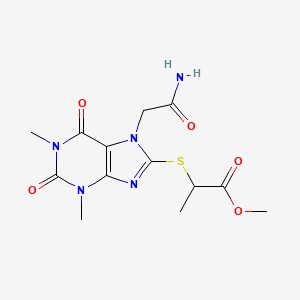

Metabolic Regulation and Cancer

Nicotinamide N-methyltransferase (NNMT) plays a critical role in the metabolic regulation within cells. It is overexpressed in various human cancers, influencing tumorigenesis through its impact on the methylation potential of cancer cells. NNMT consumes methyl units from S-adenosyl methionine, leading to a stable metabolic product, 1-methylnicotinamide, which in turn results in an altered epigenetic state characterized by hypomethylated histones and other proteins, alongside heightened expression of pro-tumorigenic genes. This suggests a direct link between NNMT activity and changes in the methylation landscape of cancer cells, highlighting its importance in cancer biology (Ulanovskaya, Zuhl, & Cravatt, 2013).

Corrosion Inhibition

Nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and N-((methyl(phenyl)amino)methylene)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These compounds suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors. Their adsorption follows the Langmuir isotherm model, indicating a significant potential for applications in corrosion protection technologies (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Nutrient Metabolism Regulation

NNMT regulates hepatic nutrient metabolism through the stabilization of Sirt1 protein, highlighting a novel regulatory pathway for vitamin B3 that impacts glucose and cholesterol metabolism. This underscores the enzyme's potential as a target for metabolic disease therapy, demonstrating the broad implications of nicotinamide derivatives in managing metabolic disorders (Hong et al., 2015).

Anticancer Agents

Compounds derived from nicotinamide, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, have shown significant anticancer activity by inhibiting tubulin polymerization. These findings provide a foundation for the development of new anticancer therapies based on the modification of nicotinamide structures, presenting a promising approach for targeting cancer cell growth and proliferation (Kamal et al., 2014).

DNA Damage Repair

Nicotinamide stimulates the repair of DNA damage in human lymphocytes, indicating its protective role against cellular damage induced by UV irradiation and certain chemicals. This property of nicotinamide underscores its potential in enhancing cellular repair mechanisms, which is crucial for maintaining genomic stability and preventing the onset of various diseases related to DNA damage (Berger & Sikorski, 1980).

Wirkmechanismus

Target of Action

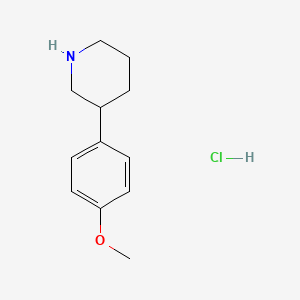

Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit significant biological activities against various infectious diseases .

Mode of Action

It’s worth noting that thiazole derivatives are known to interact with biological systems in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

It’s worth noting that compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Result of Action

It’s worth noting that thiazole and triazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities .

Action Environment

It’s worth noting that the compound should be handled with care to avoid release to the environment .

Eigenschaften

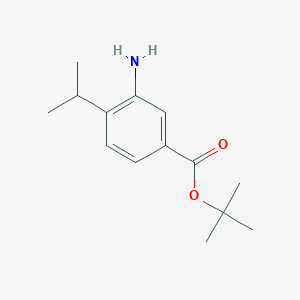

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-8-5-9-18-10-14)22-17(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQTUSYVEHZERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)

![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)